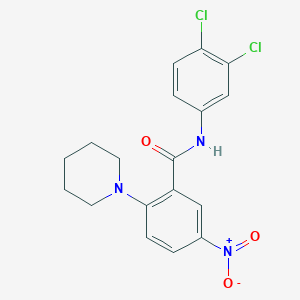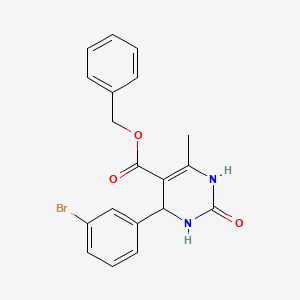![molecular formula C19H17ClN2O5 B5216223 propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B5216223.png)
propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as PACB and is synthesized using specific methods that ensure its purity and effectiveness. In
Mechanism of Action
The mechanism of action of PACB is not fully understood. However, studies have shown that PACB inhibits the activity of certain enzymes that are involved in the inflammatory response and cancer cell growth. PACB has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
PACB has been found to exhibit several biochemical and physiological effects. Studies have shown that PACB can inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in immune cells. PACB has also been found to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, PACB has been found to exhibit antioxidant activity, which can protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PACB in lab experiments is its potent anti-inflammatory and anti-cancer activities. PACB can be used to study the mechanisms of inflammation and cancer cell growth, as well as to develop new drugs for these conditions. However, one of the limitations of using PACB in lab experiments is its potential toxicity. PACB can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of PACB. One of the future directions is to study the mechanism of action of PACB in more detail. This can help to identify new targets for drug development and improve our understanding of the biochemical and physiological effects of PACB. Another future direction is to develop new formulations of PACB that can improve its efficacy and reduce its toxicity. Finally, future research can focus on the development of new applications for PACB in fields such as materials science and biotechnology.
Conclusion
In conclusion, propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of PACB involves several steps that ensure its purity and effectiveness. PACB has potential applications in the development of new drugs and materials, and exhibits potent anti-inflammatory and anti-cancer activities. However, its potential toxicity can limit its use in certain experiments. There are several future directions for the research and development of PACB, including the study of its mechanism of action and the development of new formulations and applications.
Synthesis Methods
The synthesis of PACB involves several steps that ensure its purity and effectiveness. The first step involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride, which results in the formation of 4-chloro-3-nitrobenzoyl chloride. The second step involves the reaction of the 4-chloro-3-nitrobenzoyl chloride with 3-aminoacrylate, which results in the formation of 3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoic acid. The final step involves the reaction of the 3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoic acid with propyl alcohol, which results in the formation of propyl 4-{[3-(4-chloro-3-nitrophenyl)acryloyl]amino}benzoate.
Scientific Research Applications
PACB has potential applications in various fields of scientific research. One of the primary applications of PACB is in the development of new drugs. PACB has been found to exhibit potent anti-inflammatory and anti-cancer activities, making it a promising candidate for the development of new drugs. PACB has also been used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
properties
IUPAC Name |
propyl 4-[[(E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O5/c1-2-11-27-19(24)14-5-7-15(8-6-14)21-18(23)10-4-13-3-9-16(20)17(12-13)22(25)26/h3-10,12H,2,11H2,1H3,(H,21,23)/b10-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAYDPQTYYEABM-ONNFQVAWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
propyl 4-{[(2E)-3-(4-chloro-3-nitrophenyl)prop-2-enoyl]amino}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

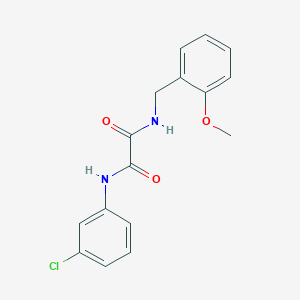
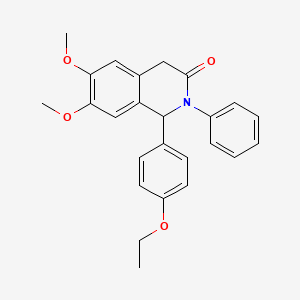
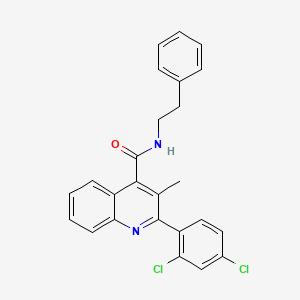
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5216165.png)
![1-[4-(benzyloxy)-3-methoxybenzyl]-3,5-dimethylpiperidine](/img/structure/B5216173.png)

![3-cyclohexyl-5-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-1,2,4-oxadiazole](/img/structure/B5216199.png)

![{2-[2-(4-ethoxyphenyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}diethylamine hydrochloride](/img/structure/B5216210.png)
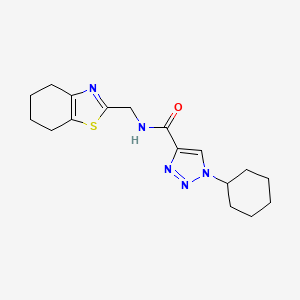
![2-[methyl(2-phenylpropyl)amino]-1-phenylethanol](/img/structure/B5216238.png)
![N-(2-chlorophenyl)-4-[(2,4,6-trinitrophenyl)amino]benzamide](/img/structure/B5216246.png)
